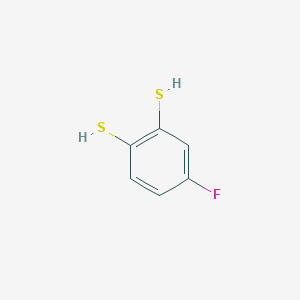

4-Fluoro-1,2-benzenedithiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzene-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQZOIDEEYABNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Fluoro 1,2 Benzenedithiol

The synthesis of 4-Fluoro-1,2-benzenedithiol is not a trivial process and typically involves multi-step sequences starting from carefully selected fluorinated precursors. The methodologies are primarily based on established reactions for creating aromatic thiol functionalities, adapted for the specific reactivity of the fluorinated benzene (B151609) ring.

A highly viable and strategic precursor for the synthesis is 4-Fluoro-1,2-phenylenediamine . ossila.comsigmaaldrich.com The synthesis of this diamine itself requires a dedicated multi-step approach, which has been well-documented. guidechem.com The process begins with 4-fluoroaniline (B128567) and proceeds through nitration and reduction stages to yield the key diamine intermediate. guidechem.com

The detailed synthetic sequence for preparing 4-Fluoro-1,2-phenylenediamine is outlined below:

Acetylation: 4-Fluoroaniline is first protected by reacting it with acetic anhydride (B1165640) in glacial acetic acid to form N-(4-fluorophenyl)acetamide. guidechem.com

Nitration: The resulting acetamide (B32628) is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C) to introduce a nitro group, yielding N-(4-fluoro-2-nitrophenyl)acetamide. guidechem.com

Hydrolysis: The acetyl group is removed by acid-catalyzed hydrolysis (refluxing in hydrochloric acid) to give 4-fluoro-2-nitroaniline. guidechem.com

Reduction: The final step involves the reduction of the nitro group. This is typically achieved through catalytic hydrogenation using Raney Nickel as the catalyst under hydrogen pressure at room temperature, which yields the target precursor, 4-Fluoro-1,2-phenylenediamine. guidechem.com

| Step | Starting Material | Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1 | 4-Fluoroaniline | Acetic anhydride, Acetic acid | N-(4-fluorophenyl)acetamide | - |

| 2 | N-(4-fluorophenyl)acetamide | Nitric acid, Sulfuric acid | N-(4-fluoro-2-nitrophenyl)acetamide | - |

| 3 | N-(4-fluoro-2-nitrophenyl)acetamide | Hydrochloric acid, Water | 4-Fluoro-2-nitroaniline | 89.6% guidechem.com |

| 4 | 4-Fluoro-2-nitroaniline | Raney Nickel, H₂ (gas), Ethanol | 4-Fluoro-1,2-phenylenediamine | 91.3% guidechem.com |

Once the 4-Fluoro-1,2-phenylenediamine precursor is obtained, it can be converted to this compound. A classic and effective method for converting aromatic amines to thiols is the Leuckart thiophenol reaction . uva.nl This process involves the diazotization of the amino groups, followed by reaction with a xanthate salt and subsequent hydrolysis.

The proposed steps are:

Bis-diazotization: 4-Fluoro-1,2-phenylenediamine is treated with sodium nitrite (B80452) in the presence of a strong mineral acid (like hydrochloric acid) at low temperatures to convert both amino groups into diazonium salts, forming a 4-fluoro-1,2-phenylenebis(diazonium) salt intermediate.

Xanthate Displacement: The bis-diazonium salt is then reacted with a nucleophilic sulfur source, typically potassium ethyl xanthate. The xanthate displaces the dinitrogen gas to form a bis(xanthate) ester intermediate.

Hydrolysis: The final step is the hydrolysis of the xanthate esters, usually under basic conditions (e.g., with sodium hydroxide), followed by acidification. This cleavage reaction liberates the free thiol groups, yielding the final product, this compound.

Other potential, albeit less direct, synthetic strategies could involve nucleophilic aromatic substitution (SNA_r) reactions starting from different precursors:

From 3,4-Difluoronitrobenzene: This precursor can be synthesized from 3-chloro-4-fluoronitrobenzene (B104753) and potassium fluoride (B91410). prepchem.com The high reactivity of the fluorine atom at the 4-position (activated by the para-nitro group) towards nucleophiles could be exploited. researchgate.net Reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) could displace this fluorine. However, this would be followed by the necessary reduction of the nitro group and its subsequent conversion to the second thiol group.

From 1,2-Dihalo-4-fluorobenzene: A starting material such as 1,2-dichloro-4-fluorobenzene (B72040) could potentially be reacted with a sulfur source like sodium sulfide (B99878) (Na₂S) under forcing conditions to displace both halogen atoms. Such reactions are known for producing aromatic dithiols.

Purification and Isolation Techniques for High Purity 4 Fluoro 1,2 Benzenedithiol

The isolation and purification of 4-Fluoro-1,2-benzenedithiol from the reaction mixture are critical for obtaining a high-purity final product. A combination of standard and specialized laboratory techniques is required to remove unreacted starting materials, reagents, and byproducts. Aromatic dithiols can be sensitive to oxidation, potentially forming disulfides, so care must be taken to handle them appropriately, sometimes under an inert atmosphere.

The purification protocol generally involves several key stages:

Aqueous Work-up and Extraction: Following the synthesis, the reaction mixture is typically quenched and neutralized. The product is then extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. orgsyn.orgdoi.org This step effectively removes inorganic salts and other water-soluble impurities. The combined organic layers are often washed with brine to remove residual water before being dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. orgsyn.orgdoi.org

Column Chromatography: This is a fundamental technique for purifying organic compounds. diva-portal.org For aromatic thiols and their derivatives, flash column chromatography using silica (B1680970) gel as the stationary phase is highly effective. orgsyn.orgdoi.orgbeilstein-journals.org The crude product is loaded onto the column and eluted with a solvent system of increasing polarity, such as a gradient of ethyl acetate in a nonpolar solvent like petroleum ether or hexane. orgsyn.orgbeilstein-journals.org This allows for the separation of the desired product from byproducts with different polarities.

Vacuum Distillation: If this compound is a liquid at room temperature, vacuum distillation is an excellent method for final purification, especially for removing non-volatile impurities or residual solvent. prepchem.com This technique lowers the boiling point of the compound, preventing thermal decomposition that might occur at atmospheric pressure. google.com It is particularly useful for separating liquids with close boiling points under reduced pressure.

Recrystallization: If the final product is a solid, or can be converted into a stable crystalline derivative, recrystallization is a powerful purification method. The crude solid is dissolved in a minimal amount of a hot solvent in which it is soluble, and then cooled slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. The precursor, 4-fluoro-1,2-phenylenediamine, is a solid that can be purified by distillation followed by recrystallization. guidechem.com

| Technique | Principle | Application in Synthesis of this compound |

|---|---|---|

| Extraction | Separation based on differential solubility between two immiscible liquid phases (e.g., aqueous and organic). | Initial removal of inorganic salts, acids, bases, and other water-soluble impurities from the crude reaction mixture. orgsyn.orgdoi.org |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (silica gel) as a liquid mobile phase passes through. | Primary purification method to separate the target dithiol from unreacted precursors and organic byproducts. diva-portal.orgbeilstein-journals.org |

| Vacuum Distillation | Separation of liquids based on differences in boiling points at a reduced pressure. | Final purification of liquid dithiol, removing non-volatile impurities and high-boiling solvents. Prevents thermal decomposition. prepchem.comgoogle.com |

| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at different temperatures. | Applicable if the final product is a crystalline solid. Used for purifying solid precursors like 4-fluoro-1,2-phenylenediamine. guidechem.com |

Coordination Chemistry of 4 Fluoro 1,2 Benzenedithiol

4-Fluoro-1,2-benzenedithiol as a Dithiolate Ligand in Metal Complexation

This compound, a derivative of benzene-1,2-dithiol, functions as a potent chelating agent in coordination chemistry. wikipedia.orgacs.org Its conjugate base, 4-fluoro-1,2-benzenedithiolate, readily coordinates to metal ions through its two sulfur donor atoms.

Chelation Properties of the Vicinal Thiol Groups in this compound

The defining structural feature of this compound in metal complexation is the presence of two thiol (-SH) groups on adjacent carbon atoms of the benzene (B151609) ring. wikipedia.org Upon deprotonation, these vicinal thiolate groups act as a bidentate ligand, binding to a single metal center to form a stable five-membered chelate ring. researchgate.net This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate thiol ligands. The geometry of the ligand dictates that it coordinates to the metal in a side-on fashion, a fundamental interaction in the formation of numerous organometallic structures. researchgate.net

Influence of Fluorine Substitution on Ligand Field and Donor Properties

The substitution of a hydrogen atom with a fluorine atom at the 4-position of the benzene ring has a profound impact on the electronic character of the ligand. Fluorine is the most electronegative element, and its strong electron-withdrawing nature modifies the ligand's donor capabilities. nih.govnih.gov

The primary effects of fluorine substitution include:

Stabilization of Molecular Orbitals: The high electronegativity of fluorine stabilizes the molecular orbitals (MOs) of the ligand. nih.gov This results in a lowering of the energy levels of the ligand's frontier orbitals.

Reduced Donor Strength: By withdrawing electron density from the aromatic ring system, the fluorine atom reduces the electron-donating capacity of the sulfur atoms. This can influence the ligand field strength and the nature of the metal-sulfur bond.

Modified Redox Potentials: The electron-withdrawing effect generally makes the resulting metal complexes more difficult to oxidize compared to their non-fluorinated analogues.

Computational studies on similar fluorinated molecules confirm that while the shapes of the molecular orbitals are not significantly altered, their energy levels are lowered. nih.gov This modulation of electronic properties is a key strategy in tuning the reactivity and physical characteristics of metal complexes. nih.govrsc.org

Synthesis and Reactivity of Metal-4-Fluoro-1,2-benzenedithiolate Complexes

The synthesis of metal complexes with 4-fluoro-1,2-benzenedithiolate typically involves the reaction of the protonated ligand with a metal salt in the presence of a base. The base deprotonates the thiol groups, allowing the resulting dithiolate to coordinate to the metal ion. researchgate.netgoogle.com

Complexation with Transition Metals (e.g., Ni(II), Cu(II), Zn(II), Fe(II), Co(III), V, Cr, Mn, As(III), Group 10 Metals)

4-Fluoro-1,2-benzenedithiolate forms stable complexes with a wide array of transition metals. The general synthetic approach involves the reaction of the dithiol with a metal salt, often leading to square planar, tetrahedral, or octahedral geometries depending on the metal ion and its preferred coordination number. researchgate.netscirp.org

Table 1: Examples of Metal Complexation with Benzenedithiolate Ligands

| Metal Ion | Typical Complex Type | Coordination Geometry | Relevant Research |

|---|---|---|---|

| Ni(II) | [Ni(dithiolate)₂]²⁻, [Ni(dithiolate)₂]⁻ | Square Planar | Forms well-characterized bis-complexes. google.comresearchgate.netresearchgate.net |

| Cu(II)/(III) | [Cu(dithiolate)₂]²⁻, [Cu(dithiolate)₂]⁻ | Square Planar | Known to form stable square planar complexes. google.comresearchgate.net |

| Zn(II) | [Zn(dithiolate)₂]²⁻ | Tetrahedral | Forms bis(dithiolate) complexes. researchgate.net |

| Fe(II)/(III) | [Fe(dithiolate)₃]³⁻ | Octahedral | Theoretical studies support tris-complex formation. scirp.org |

| Co(III) | [Co(dithiolate)₃]³⁻ | Octahedral | Forms stable tris(dithiolate) complexes. google.comscirp.org |

| V(III) | [V(dithiolate)₃]³⁻ | Octahedral | Theoretical studies predict stable tris-complexes. scirp.org |

| Cr(III) | [Cr(dithiolate)₃]³⁻ | Octahedral | Theoretical calculations confirm stable tris-complexes. scirp.org |

| Mn(III)/(IV) | [Mn(dithiolate)₃]³⁻ | Octahedral | Tris-chelate complexes have been studied. scirp.org |

| As(III) | As(dithiolate)X | Trigonal Pyramidal | Forms chelate rings with arsenic(III). researchgate.net |

| Group 10 (Pd, Pt) | [M(dithiolate)₂]²⁻, [M(dithiolate)₂]⁻ | Square Planar | Readily forms square planar bis-complexes. researchgate.netacs.org |

This table is illustrative, based on research on benzenedithiolate and its derivatives. The principles are directly applicable to this compound.

Stoichiometric and Kinetic Studies of Metal-Ligand Binding

Stoichiometric studies confirm the formation of complexes with well-defined metal-to-ligand ratios, most commonly 1:2 for square planar or tetrahedral metals (e.g., Ni(II), Zn(II)) and 1:3 for octahedral metals (e.g., Co(III), Fe(III)). google.comscirp.org The reaction often proceeds by treating the metal salt with two or more equivalents of the dithiol ligand.

Kinetic studies, such as those monitoring the self-assembly of thiols on metal surfaces, show that monolayer formation can be a rapid process. acs.org The kinetics of complex formation in solution depend on several factors, including the solvent, the nature of the metal salt, and the temperature. uh.edu The binding of 4-fluoro-1,2-benzenedithiolate is generally a thermodynamically favorable process due to the chelate effect.

Formation of Mono-, Di-, and Polynuclear Metal Complexes

While the most common coordination mode results in mononuclear complexes where one metal ion is chelated by two or three dithiolate ligands, the ligand is also capable of bridging multiple metal centers. researchgate.netacs.org This can lead to the formation of di- or polynuclear structures.

Mononuclear Complexes: The standard structure involves a central metal ion coordinated by two or three 4-fluoro-1,2-benzenedithiolate ligands, such as [Ni(S₂C₆H₃F)₂]²⁻. google.com

Di- and Polynuclear Complexes: Bridging can occur if the dithiolate ligand coordinates to two different metal ions. This is particularly relevant in the assembly of more complex architectures or metal-organic frameworks. Thiolate ligands are well-documented for their ability to form bridging structures, such as stair-step or cubane-type clusters, with metals like copper. nih.gov The synthesis of linked bis(benzenedithiol) ligands has been specifically targeted to create bimetallic complexes with controlled structures. researchgate.netpsu.edu The formation of such polynuclear complexes can lead to unique electronic and catalytic properties arising from metal-metal interactions. nih.gov

Structural Elucidation of 4-Fluoro-1,2-benzenedithiolate Coordination Compounds

Application of Single-Crystal X-ray Diffraction for Atomic Arrangements

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid. ceitec.cz This technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. ub.edu The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the precise positions of individual atoms can be determined. nih.gov This allows for the accurate measurement of bond lengths, bond angles, and torsional angles.

For a hypothetical metal complex of 4-fluoro-1,2-benzenedithiolate, SC-XRD would be crucial for unequivocally establishing its molecular structure. The process would involve:

Synthesis and Crystallization: Growing single crystals of a suitable metal complex, for example, [Ni(4-F-bdt)₂]²⁻, of sufficient quality for diffraction.

Data Collection: Mounting a crystal on a diffractometer and collecting diffraction data at a controlled temperature, often low temperatures to minimize thermal vibrations. ub.edunih.gov

Structure Solution and Refinement: Using specialized software to solve the phase problem and refine the atomic model against the experimental data to achieve a high-resolution structure. ub.edu

The resulting crystallographic data would be presented in a standardized format, as shown in the illustrative table below for a representative square planar nickel dithiolate complex.

Illustrative Crystallographic Data for a Hypothetical [Cation]₂[Ni(4-F-bdt)₂] Complex

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₆F₂NiS₄ (anion) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.9 |

| c (Å) | 14.2 |

| β (°) | 95.5 |

| Volume (ų) | 1320 |

| Z | 4 |

Note: This data is illustrative and based on typical values for related nickel dithiolate complexes, as specific data for the 4-fluoro derivative is not available in the cited literature.

Analysis of Coordination Geometries and Intramolecular Interactions

The data from SC-XRD allows for a detailed analysis of the coordination geometry around the central metal ion. Metal dithiolate complexes are known to adopt various geometries, most commonly square planar for d⁸ metals like Ni(II), Pd(II), and Pt(II), or trigonal prismatic and octahedral for other metals. researchgate.netresearchgate.net For a complex like [Ni(4-F-bdt)₂]²⁻, a slightly distorted square-planar geometry around the nickel center would be expected. researchgate.net

Key structural parameters derived from the analysis include:

M-S Bond Lengths: The distance between the metal center and the sulfur atoms of the dithiolate ligand.

S-M-S Bite Angle: The angle formed by the two sulfur atoms of a single chelating ligand and the metal center.

Inter-ligand S-M-S Angles: The angles between sulfur atoms from different ligands.

The fluorine substituent, being electron-withdrawing, is anticipated to have a subtle but measurable effect on these parameters compared to the unsubstituted benzene-1,2-dithiolate complex. This influence is primarily electronic, slightly altering the charge distribution on the ligand and, consequently, the strength and nature of the M-S bonds.

Furthermore, the crystal packing analysis reveals non-covalent intramolecular and intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal lattice. nih.gov In complexes with suitable cations, interactions like N-H···S or C-H···S hydrogen bonds can be observed. researchgate.net

Illustrative Bond Lengths and Angles for a Hypothetical [Ni(4-F-bdt)₂]²⁻ Anion

| Parameter | Typical Value |

|---|---|

| Ni-S Bond Length (Å) | 2.15 - 2.25 |

| S-Ni-S Bite Angle (°) | 88 - 92 |

| C-F Bond Length (Å) | 1.34 - 1.36 |

Note: Values are representative of typical metal dithiolate complexes.

Theoretical Investigations of Metal-Ligand Bonding in 4-Fluoro-1,2-benzenedithiolate Complexes

Theoretical calculations, particularly those based on quantum mechanics, are indispensable tools for probing the electronic structure and bonding in coordination compounds. They complement experimental data by providing insights into properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the total energy of a system based on its electron density, allowing for the optimization of molecular geometries and the prediction of various properties. nih.gov

For a 4-fluoro-1,2-benzenedithiolate complex, DFT calculations can be used to:

Optimize Geometry: Predict the ground-state structure of the complex, which can be compared with experimental SC-XRD data to validate the chosen computational method.

Calculate Stability: Determine the thermodynamic stability of the complex by calculating binding energies between the metal ion and the ligands. researchgate.net

Analyze Electronic Effects: Quantify the impact of the fluorine substituent. The electron-withdrawing nature of fluorine is expected to lower the energy of the ligand's orbitals compared to the unsubstituted analogue. researchgate.net This can affect the redox potentials of the complex. researchgate.net

Studies on related systems, such as cobalt complexes with benzenedithiolate, have shown that DFT can effectively rationalize electronic properties and reactivity. rsc.org

Molecular Orbital Characterization and Electron Density Distributions

A key output of DFT calculations is the description of the molecular orbitals (MOs) of the complex. libretexts.org The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. youtube.com

In a typical square planar dithiolate complex, the HOMO is often a combination of metal d-orbitals and sulfur p-orbitals, while the LUMO may be centered on the ligand's π-system or have significant metal character. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the electronic absorption spectra and reactivity of the complex.

For a 4-fluoro-1,2-benzenedithiolate complex, MO analysis would reveal:

Orbital Composition: The percentage contribution of metal, sulfur, and other ligand atoms to each molecular orbital.

Bonding Nature: The character of the metal-sulfur bond, indicating the degree of covalent and ionic contributions.

Electron Density Distribution: Visualizing the electron density surface and electrostatic potential maps can show how the electronegative fluorine atom polarizes the electron density within the molecule. This influences the molecule's reactivity and intermolecular interactions. rsc.org The sulfur atoms in dithiolates are generally weaker hydrogen bond acceptors than oxygen atoms in corresponding catecholates, a property that can be rationalized through electron density analysis. rsc.org

By combining these theoretical insights with experimental data, a comprehensive understanding of the coordination chemistry of 4-fluoro-1,2-benzenedithiolate can be achieved, paving the way for the rational design of new materials with tailored properties.

Spectroscopic Characterization and Advanced Computational Analysis of 4 Fluoro 1,2 Benzenedithiol and Its Derivatives

Vibrational Spectroscopic Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the characteristic vibrations of the molecular bonds and functional groups within 4-Fluoro-1,2-benzenedithiol.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structure.

The most distinct vibrations include:

S-H Stretching: The thiol (S-H) group typically exhibits a weak stretching vibration in the region of 2550-2600 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear in the 3000-3120 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of peaks in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond attached to the aromatic ring gives rise to a strong absorption band, generally found in the 1100-1270 cm⁻¹ range. researchgate.net

C-S Stretching: The carbon-sulfur bond stretching vibration is typically weaker and found at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

These assignments are based on established group frequencies and data from similarly structured compounds.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiol | S-H Stretch | 2550 - 2600 | Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3120 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Fluoroaromatic | C-F Stretch | 1100 - 1270 | Strong |

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms.

In this compound, Raman spectroscopy is effective for observing:

Symmetric Ring Vibrations: The symmetric breathing modes of the benzene ring often produce a strong signal in the Raman spectrum.

C-S and S-S Vibrations: The C-S bonds and any potential disulfide (S-S) bonds formed through oxidation are readily detectable.

C-F Vibration: The C-F stretching mode is also Raman active and its position can be correlated with FTIR data. researchgate.net

Studies on related molecules like 1,4-benzenedithiol (B1229340) have utilized Surface-Enhanced Raman Spectroscopy (SERS) to investigate the molecule's interaction with metal surfaces, where the thiol groups act as strong anchoring points. nih.gov This technique significantly enhances the Raman signal, allowing for detailed analysis of molecular orientation and electronic coupling with the substrate. nih.gov Resonance Raman spectroscopy can further probe the electronic transitions by tuning the excitation laser wavelength to match an electronic absorption band, providing insight into the coupling between electronic and vibrational states.

Computational methods, particularly Density Functional Theory (DFT), are indispensable for the accurate assignment of experimental vibrational spectra. nih.gov By creating a theoretical model of the this compound molecule, its geometry can be optimized, and its vibrational frequencies can be calculated.

Normal Mode Analysis: DFT calculations, often using basis sets like B3LYP/6-31G*, can predict the frequencies and intensities of all fundamental vibrational modes. nih.gov This is crucial for assigning complex regions of the spectrum where multiple vibrations may overlap or couple, such as the interaction between C-F stretching and benzene ring deformation modes. researchgate.net

Anharmonicity: While basic calculations assume harmonic vibrations, real molecular vibrations exhibit anharmonicity. Advanced computational models can correct for this, leading to a much closer agreement between the calculated frequencies and those observed experimentally in FTIR and Raman spectra. nih.gov Studies on structurally similar molecules, such as 4-chloro-5-fluoro-1,2-phenylenediamine, have demonstrated the successful application of DFT for achieving a detailed and reliable interpretation of the complete vibrational spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the thiol and aromatic protons. The chemical environment of each proton is unique, leading to a complex but interpretable spectrum.

Thiol Protons (S-H): The two thiol protons are chemically non-equivalent due to the substitution pattern. They are expected to appear as separate signals, likely in the range of 3.0-4.5 ppm. The exact chemical shift can vary depending on solvent and concentration, and the signals may be broadened.

Aromatic Protons: There are three protons on the aromatic ring at positions 3, 5, and 6. Their chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating thiol groups. libretexts.org The aromatic region (typically 6.8-7.5 ppm) will show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at C6, being ortho to the fluorine atom, would likely exhibit a doublet of doublets due to coupling with the adjacent proton at C5 and the fluorine at C4.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |

|---|---|---|---|

| S-H (at C1/C2) | 3.0 - 4.5 | Broad Singlet / Singlet | - |

| H-3 | ~7.1 - 7.3 | Doublet | ³J(H-H) |

| H-5 | ~6.9 - 7.1 | Doublet of Doublets | ³J(H-H), ⁴J(H-F) |

Note: Predicted values are estimates based on general principles and data from related compounds.

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals for the aromatic carbons, as each carbon is in a unique chemical environment. The chemical shifts are significantly influenced by the attached substituents. libretexts.org

C-F Carbon: The carbon atom directly bonded to fluorine (C4) is expected to be the most downfield-shifted of the ring carbons and will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. rsc.org

C-S Carbons: The two carbons bonded to the thiol groups (C1 and C2) will have characteristic chemical shifts, generally appearing between 125-140 ppm.

Other Aromatic Carbons: The remaining carbons (C3, C5, C6) will also show distinct signals. Their chemical shifts and multiplicities will be affected by smaller, long-range couplings to the fluorine atom (²JCF, ³JCF).

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C1/C2 | 125 - 140 | Doublet (small ³JCF / ⁴JCF) |

| C3 | 120 - 135 | Doublet (small ²JCF) |

| C4 | 155 - 165 | Doublet (large ¹JCF) |

| C5 | 115 - 125 | Doublet (small ²JCF) |

Note: Predicted values are estimates based on general principles and data from related compounds. libretexts.orgrsc.org

Fluorine-19 (¹⁹F) NMR Spectroscopy for Probing the Electronic Environment of Fluorine

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds like this compound. wikipedia.org With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR experiments. wikipedia.orgbiophysics.org The chemical shift of a fluorine atom is highly dependent on its local electronic environment, making ¹⁹F NMR an excellent tool for probing subtle changes in molecular structure and bonding. biophysics.orgalfa-chemistry.com

The chemical shifts in ¹⁹F NMR are influenced by several factors, including electronic effects and bonding. alfa-chemistry.com Electron-withdrawing groups decrease the electron density around the fluorine nucleus, causing a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values). alfa-chemistry.com The large range of chemical shifts, typically spanning from -200 ppm to +200 ppm, allows for excellent signal dispersion and often simplifies spectral analysis. alfa-chemistry.comicpms.cz For aromatic fluorine compounds, the chemical shifts generally appear in a range of +80 to +170 ppm relative to CFCl₃. ucsb.edu

In the context of this compound and its derivatives, the ¹⁹F chemical shift provides valuable information about the electron-donating or -withdrawing nature of the substituents on the benzene ring. For instance, the introduction of different functional groups or the coordination to a metal center would alter the electronic environment of the fluorine atom, resulting in a measurable change in its chemical shift.

Furthermore, spin-spin coupling between ¹⁹F and other nuclei, such as ¹H and ¹³C, provides additional structural information. wikipedia.org The magnitude of these coupling constants can help in the assignment of specific fluorine resonances within a molecule, especially in complex derivatives. icpms.cz The use of computational methods, such as Density Functional Theory (DFT), can aid in the prediction and interpretation of ¹⁹F NMR spectra, providing a deeper understanding of the structure-property relationships in these compounds. nih.gov

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Various Fluorine-Containing Functional Groups.

| Functional Group | Chemical Shift Range (ppm relative to CFCl₃) |

|---|---|

| -F-C=O | -70 to -20 |

| -CF₃- | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

Data sourced from Bruker Almanac and other compilations. ucsb.edu

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions in this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In dithiolene complexes, these transitions can be intense and are often found in the UV and visible regions of the electromagnetic spectrum. rsc.orgwikipedia.org

For simple aromatic thiols, the UV-Vis spectrum typically shows bands corresponding to π-π* transitions within the benzene ring. The introduction of the fluorine atom and the two thiol groups in this compound influences the energies of these transitions. For instance, fluorination of phenacenes has been shown to cause a red-shift in the absorption bands. beilstein-journals.org

When this compound acts as a ligand in a metal complex, new and intense absorption bands, known as charge-transfer (CT) bands, can appear. wikipedia.orglibretexts.org These transitions involve the movement of an electron between a molecular orbital that is primarily centered on the metal and one that is primarily centered on the ligand.

There are two main types of charge-transfer transitions:

Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-based orbital. This results in the reduction of the metal center. wikipedia.orglibretexts.org In complexes of 1,2-benzenedithiolate with various transition metals, bands attributed to LMCT transitions have been observed. scirp.org

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a ligand-based orbital. This results in the oxidation of the metal center. wikipedia.orglibretexts.org

The energy and intensity of these charge-transfer bands are sensitive to the nature of the metal, the ligand, and the solvent. wikipedia.org For example, in some molybdenum-dithiolene complexes, intense low-energy transitions are attributed to ligand-to-ligand charge transfer (LL'CT), where an electron is transferred from an electron-rich dithiolene ligand to an electron-poor one. researchgate.net The study of these bands provides valuable insights into the electronic structure and bonding within the complex. rsc.orgnih.gov In some instances, these transitions have been described as "mixed-metal-ligand-to-ligand" transitions, occurring at relatively low energies. researchgate.net

Near-Infrared (NIR) Spectroscopy for Low-Energy Transitions in Metal Complexes

Near-Infrared (NIR) spectroscopy is a valuable tool for studying low-energy electronic transitions in metal complexes of this compound. These transitions often occur in the NIR region (approximately 700 to 2500 nm) and can provide detailed information about the electronic structure of the complex. rsc.org

In dithiolene complexes, the delocalized nature of the metal-ligand system can lead to electronic transitions at lower energies, extending into the NIR region. rsc.org These low-energy absorption bands are particularly characteristic of mixed-valence complexes, where intervalence charge transfer (IVCT) can occur. wikipedia.org IVCT is the transfer of an electron between two metal centers in different oxidation states.

The ability of these complexes to absorb in the NIR region is a desirable property for various applications. rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to model and assign these low-energy transitions, often identifying them as transitions between specific molecular orbitals, such as the SOMO-1 to LUMO transition in radical complexes. rsc.org

Photophysical Properties (e.g., Fluorescence, Phosphorescence, Thermally Activated Delayed Fluorescence)

The photophysical properties of this compound and its derivatives, including fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF), are of significant interest for their potential applications in materials science.

Fluorescence is the emission of light from a molecule after it has absorbed light. For fluorinated aromatic compounds, the fluorescence properties can be influenced by the number and position of fluorine atoms. nih.gov In some cases, fluorination can lead to a red-shift in the fluorescence emission. beilstein-journals.org Thiophene-based derivatives, which share some structural similarities with benzenedithiols, have been shown to exhibit fluorescence that is sensitive to solvent polarity, a phenomenon known as fluorosolvatochromism. nih.gov

Phosphorescence is a slower emission of light from a triplet excited state. While less common than fluorescence, some metal complexes exhibit phosphorescence. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) is a process where non-emissive triplet excitons are converted into emissive singlet excitons through reverse intersystem crossing (RISC), leading to enhanced fluorescence. nih.govaps.org This mechanism is particularly relevant for organic light-emitting diodes (OLEDs). beilstein-journals.orgrsc.org TADF materials typically have a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). beilstein-journals.org

The design of TADF molecules often involves a donor-acceptor architecture to facilitate charge transfer in the excited state. researchgate.net Fluorine-containing groups can be incorporated as electron-withdrawing units in TADF emitters. beilstein-journals.org For example, fluorinated dibenzo[a,c]-phenazine-based TADF molecules have been synthesized and show tunable emission from green to deep-red. chemrxiv.org The photoluminescence quantum yields and the energies of the S₁ and T₁ states are crucial parameters in characterizing TADF materials. chemrxiv.org

Table 2: Photophysical Data for Selected Fluorinated Dibenzo[a,c]-phenazine-Based TADF Emitters in Toluene.

| Compound | λPL (nm) | ΦPL (%) | S₁ (eV) | T₁ (eV) | ΔEₛₜ (eV) |

|---|---|---|---|---|---|

| 2DTCz-BP-F | 505 | 51 | 2.64 | 2.21 | 0.43 |

| 2DMAC-BP-F | 589 | 30 | 2.47 | 2.27 | 0.20 |

| 2PXZ-BP-F | 674 | 8 | 2.23 | 2.28 | -0.05 |

Data sourced from a study on fluorinated dibenzo[a,c]-phenazine-based TADF emitters. chemrxiv.org

Mass Spectrometry for Molecular Identification and Compositional Analysis

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of a wide range of compounds, including metal complexes of this compound. nih.govresearchgate.net This method allows for the transfer of ions from solution into the gas phase, enabling their mass-to-charge ratio (m/z) to be determined.

ESI-MS is a powerful tool for:

Molecular Weight Determination: It provides a precise measurement of the molecular weight of the parent compound and its derivatives.

Structural Characterization: The fragmentation patterns observed in the mass spectrum can provide valuable information about the structure of the molecule, including the connectivity of atoms and the nature of the ligands in a complex.

Compositional Analysis: ESI-MS can be used to confirm the elemental composition of a compound by comparing the experimental isotopic pattern with the theoretical one.

In the context of dithiolene chemistry, ESI-MS has been used to identify and characterize novel molybdenum(V)-dithiolene complexes. nih.gov It has also been employed in the characterization of arsenic(III) complexes with 1,2-benzenedithiol (B97157) and toluene-3,4-dithiol. nih.govresearchgate.net Furthermore, ESI-MS has been utilized to confirm the binding of silver(I) complexes to silver nanoclusters capped with 1,3-benzenedithiol. researchgate.net

The coupling of ESI-MS with a separation technique like liquid chromatography (LC-MS) enhances its analytical power, allowing for the analysis of complex mixtures and the quantification of individual components. For instance, an LC-MS/MS method has been developed for the simultaneous analysis of glucosinolates and their metabolites, which can be quantified after cyclocondensation with 1,2-benzenedithiol. acs.org

Advanced Spectroscopic Techniques for Molecular and Interface Characterization

The study of this compound and its derivatives at the molecular and interface level is greatly enhanced by the application of advanced spectroscopic techniques. These methods provide detailed insights into molecular conformation, vibrational states, and interactions with surfaces, which are crucial for understanding their behavior in molecular electronic devices.

Inelastic Electron Tunneling Spectroscopy (IETS) for Molecular Conformation and Vibrations in Junctions

Inelastic Electron Tunneling Spectroscopy (IETS) is a powerful technique for probing the vibrational modes of molecules within a molecular junction. mdpi.com In an IETS measurement, a bias voltage is applied across the junction, and the resulting tunneling current is measured. When the energy of the tunneling electrons corresponds to a vibrational mode of the molecule, an inelastic tunneling event can occur, leading to a change in the conductance of the junction. mdpi.comarxiv.org This results in peaks or dips in the second derivative of the current-voltage (d²I/dV²) curve at voltages corresponding to the vibrational energies of the molecule. mdpi.com The shape of the IETS signal (peak or dip) can depend on the transmission of the molecular junction. d-nb.info

The conformation of benzenedithiol-type molecules in a metal-molecule-metal junction significantly influences the resulting IETS spectrum. nih.govdiva-portal.org Theoretical and experimental studies on similar molecules, like 1,4-benzenedithiol, have shown that different adsorption geometries (e.g., atop, bridge, or hollow sites on the metal electrodes) lead to distinct vibrational features. nih.gov For instance, the Au–S stretching mode in gold-benzenedithiol-gold junctions is typically observed in the range of 260–280 cm⁻¹, with the exact frequency being sensitive to the specific binding configuration. acs.org

While specific IETS data for this compound is not extensively available in the provided search results, studies on analogous compounds provide a framework for what to expect. For example, in a study of a 4-mercaptobenzoic acid monolayer with a lead top electrode, a Pb-S stretching mode was identified at approximately 264 cm⁻¹. acs.org The presence and position of such metal-sulfur vibrational modes are direct evidence of the formation of a chemical bond between the thiol group and the metal electrode.

Furthermore, IETS can distinguish between different molecular orientations and conformations within the junction. The vibrational modes of the benzene ring, such as C-C stretching and C-H bending modes, are also sensitive to the molecular environment and the forces exerted by the electrodes. d-nb.info By comparing experimentally measured IETS spectra with theoretical calculations, it is possible to determine the most probable conformation of the molecule inside the junction. nih.govdiva-portal.org

Table 1: Representative Vibrational Modes Observable by IETS for Benzenedithiol-type Molecules in a Molecular Junction

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Metal–Sulfur Stretch (e.g., Au–S) | 260 - 280 | Stretching vibration of the bond between the sulfur atom of the thiol group and the metal electrode. acs.org |

| C–S Stretch | ~700 | Stretching vibration of the carbon-sulfur bond. d-nb.info |

| C–C–C Bending | ~800 - 900 | Bending vibrations of the carbon atoms within the benzene ring. d-nb.info |

| C–H In-Plane Bending | ~1000 - 1100 | In-plane bending vibrations of the carbon-hydrogen bonds on the benzene ring. d-nb.info |

| C=C Stretch | ~1400 - 1600 | Stretching vibrations of the carbon-carbon double bonds within the benzene ring. d-nb.info |

| S–H Stretch | ~2540 | Stretching vibration of the sulfur-hydrogen bond (if the thiol is not deprotonated). acs.org |

This table is a generalized representation based on data for benzenedithiol and its derivatives. d-nb.infoacs.org The exact frequencies for this compound may vary.

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique used to study molecules adsorbed on nanostructured metal surfaces, typically gold or silver. beilstein-journals.orgmdpi.com The SERS effect results in a dramatic enhancement of the Raman scattering signal, allowing for the detection of even single molecules. aps.org This enhancement arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonances on the metal nanostructures, and a chemical enhancement resulting from charge-transfer interactions between the molecule and the metal surface. beilstein-journals.org

For dithiol molecules like 1,4-benzenedithiol, SERS studies on gold and silver surfaces have revealed details about their adsorption behavior. nih.gov It has been shown that these molecules can chemisorb dissociatively, forming metal-thiolate bonds. nih.gov The orientation of the adsorbed molecule can also be inferred from the SERS spectra. For example, at low surface coverages on gold, 1,4-benzenedithiol tends to lie flat, while at higher coverages, it adopts a more perpendicular orientation. nih.gov

The vibrational modes observed in a SERS spectrum provide a fingerprint of the adsorbed molecule and its interaction with the surface. For benzenethiol (B1682325), specific Raman modes are known to be sensitive to the chemical environment. For instance, the C-S stretching mode and certain ring deformation modes can shift in frequency and change in intensity upon adsorption, providing insights into the nature of the surface-molecule bond. beilstein-journals.org A study on benzenethiol identified three characteristic modes at approximately 1000 cm⁻¹ (out-of-plane ring deformation), 1025 cm⁻¹ (in-plane ring deformation and C-C symmetric stretch), and 1092 cm⁻¹ (C-C asymmetric stretch and C-S stretch). beilstein-journals.org The latter was found to be particularly sensitive to charge redistribution at the molecule-metal interface. beilstein-journals.org

While direct SERS studies on this compound are not detailed in the provided results, the principles from studies on similar molecules like 1,4-benzenedithiol and fluorothiophenol are applicable. nih.govacs.org The presence of the fluorine atom in this compound would be expected to introduce shifts in the vibrational frequencies of the benzene ring and potentially influence the adsorption geometry and electronic coupling with the metal surface. Theoretical calculations, often performed using Density Functional Theory (DFT), can be used in conjunction with experimental SERS data to assign vibrational modes and to model the structure of the molecule-metal complex. nih.gov

Table 2: Characteristic Raman Modes for Benzenethiol Derivatives Relevant to SERS Analysis

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description | Sensitivity to Surface Interaction |

| Out-of-plane ring deformation | 1000 | Bending of the benzene ring out of the plane. | Less sensitive to charge redistribution. beilstein-journals.org |

| In-plane ring deformation & C–C symmetric stretch | 1025 | Bending and symmetric stretching of the carbon framework of the ring. | Moderately sensitive. beilstein-journals.org |

| C–C asymmetric stretch & C–S stretch | 1092 | Asymmetric stretching of the ring's carbon bonds and stretching of the carbon-sulfur bond. | Highly sensitive to charge redistribution and surface binding. beilstein-journals.org |

This table is based on data for benzenethiol and is intended to be representative. beilstein-journals.org The precise frequencies and sensitivities for this compound would require specific experimental and theoretical investigation.

Applications of 4 Fluoro 1,2 Benzenedithiol in Advanced Materials Science and Engineering

Utilization in Polymer Chemistry and Network Materials

The dual functionality of 4-Fluoro-1,2-benzenedithiol makes it a compelling monomer for creating complex polymer architectures, from high-performance thermoplastics to dynamic, adaptable networks.

While direct polymerization of this compound into polyimides is not the conventional route, its structural motifs are relevant to the design of advanced polyimides (PIs). The incorporation of fluorine atoms into the polymer backbone is a well-established strategy for enhancing the properties of PIs. scielo.br Fluorinated PIs often exhibit improved optical transparency, better solubility in organic solvents, lower dielectric constants, and reduced moisture absorption compared to their non-fluorinated counterparts. scielo.br

For instance, the use of fluorine-containing monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) in copolymerization has been shown to significantly increase the transmittance of the resulting polyimide films. scielo.br The fluorine atom in this compound, if used as a precursor for a diamine or dianhydride monomer, would be expected to impart similar benefits by increasing the free volume of the polymer chains and reducing intermolecular charge-transfer complex formation, which is responsible for the characteristic color of traditional polyimides. scielo.br

Table 1: Comparison of Properties in Standard and Fluorinated Polyimide Films

| Property | Standard Polyimide (e.g., Kapton) | Fluorinated Polyimide (e.g., from 6FDA) | Expected Influence of Fluorine from this compound |

|---|---|---|---|

| Optical Transparency | Low (Yellow/Amber Color) | High (Colorless) scielo.br | Increased transparency |

| Solubility | Insoluble in most organic solvents | Soluble in polar aprotic solvents mdpi.comresearchgate.net | Improved solubility |

| Dielectric Constant | ~3.4 | < 3.0 scielo.br | Lowered dielectric constant |

| Thermal Stability | Excellent (>500 °C) | Excellent (>500 °C) mdpi.com | Maintained high thermal stability |

This table illustrates the general effects of fluorination on polyimide properties; specific values would depend on the final polymer structure.

The thiol groups of this compound are highly suitable for use in dynamic covalent chemistry (DCC). frontiersin.org DCC involves the formation of covalent bonds that are reversible under specific conditions, enabling the creation of materials that can adapt, reconfigure, and even self-heal after damage. nih.govrsc.org The dithiol functionality allows this molecule to act as a cross-linker, forming networks with dynamic linkages.

One of the most common dynamic reactions involving thiols is disulfide exchange, which can be triggered under neutral or weakly alkaline conditions. frontiersin.org A network formed using this compound as a cross-linker could rearrange its internal structure through the cleavage and reformation of disulfide bonds, allowing stress relaxation and the healing of microscopic or macroscopic cracks. frontiersin.org Furthermore, thiols can participate in reversible thiol-alkynone additions, providing another pathway to dynamic hydrogels that exhibit shear-thinning and self-healing properties. nih.gov The introduction of such dynamic bonds into polymer networks can transform them into smart materials capable of responding to environmental stimuli. nih.govrsc.org

The rigid structure of the benzene (B151609) ring and the defined geometry of the two thiol groups make this compound an excellent candidate for constructing ordered polymer structures like ladder polymers and porous organic polymers (POPs). Ladder polymers, which feature double-stranded backbones, possess restricted bond rotation, leading to high thermal stability and potentially porous structures. researchgate.net

By reacting this compound with complementary rigid co-monomers, it is possible to synthesize porous ladder polymer networks. tamu.edu The resulting materials can exhibit high surface areas and well-defined micropores, making them suitable for applications in gas storage, separation, and catalysis. The fluorine atom on the aromatic ring can be used to tune the properties of the pores, for example, by increasing the hydrophobicity of the network, which could be advantageous for the selective adsorption of specific molecules. researchgate.net

1,2-Benzenedithiol (B97157) and its derivatives are direct precursors to thianthrene (B1682798), a sulfur-containing heterocyclic compound. mit.edu The reaction of 1,2-benzenedithiol with various electrophiles can yield thianthrene-containing molecules that can be further polymerized. mit.edu Using this compound in such a synthesis would result in a fluoro-substituted thianthrene unit.

Incorporating these fluorinated thianthrene moieties into a polymer backbone creates a sulfur-rich ladder-type polymer. researchgate.net Thianthrene-based polymers are of interest due to their redox activity and rigid structure. The presence of the electron-withdrawing fluorine atom would be expected to modulate the electronic properties of the thianthrene unit, influencing the redox potential and charge transport characteristics of the final polymer. This tunability is valuable for developing new materials for energy storage and electronic applications. mit.edu

Integration into Organic Electronics and Optoelectronic Devices

Organic materials are central to the development of next-generation electronic devices due to their flexibility, low cost, and tunable properties. mdpi.comoregonstate.edu The unique combination of fluorine and sulfur in this compound makes it a promising building block for organic semiconductors used in these technologies. researchgate.netrsc.orgdlr.de

In organic semiconductors, fluorination is a key strategy for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Attaching electron-withdrawing fluorine atoms generally lowers both HOMO and LUMO levels, which can improve charge injection from electrodes and enhance the ambient stability of the material.

The thiol groups of this compound offer two primary advantages. First, they can serve as reactive handles for synthesizing larger conjugated molecules or polymers for the active layers in organic thin-film transistors (OTFTs) and OLEDs. researchgate.netresearchgate.net Second, thiol groups are known to form strong bonds with gold surfaces, which are commonly used for source and drain electrodes in OTFTs. This self-assembly capability could be exploited to improve the interface between the organic semiconductor and the metal electrodes, reducing contact resistance and enhancing device performance. researchgate.net Therefore, molecules derived from this compound could function as active semiconductor materials, interface modifiers, or building blocks for complex architectures in advanced optoelectronic devices. mdpi.comoregonstate.edu

Modulation of Electronic Properties and Charge Transport in Organic Electronic Devices

The compound this compound is a derivative of benzenedithiol, and the introduction of a fluorine atom can significantly modulate the electronic properties and charge transport characteristics of organic electronic devices. Fluorination is a common strategy to improve the performance and stability of organic semiconductors. nih.gov The electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the host material. nih.gov This can facilitate charge injection from electrodes and improve the air stability of the device.

Theoretical studies combining density functional theory with nonequilibrium Green's function techniques have been used to model the conduction through substituted benzenedithiol molecules. nih.gov These studies have shown that electron-withdrawing groups, such as fluorine, can decrease the conductance of the molecule. nih.govcmu.edu The transmission spectra of these systems are often dominated by the highest occupied molecular orbitals. nih.gov However, in some cases, electron-withdrawing groups can lead to significant peaks in the transmission spectra near the Fermi level, which are associated with the lowest-energy, unoccupied pi-type molecular orbitals. nih.gov

The charge transport in single-molecule junctions of benzenedithiol derivatives is often described by a single-level model, where a molecular orbital couples to the electrodes. d-nb.info The introduction of a fluorine atom can alter the alignment of these molecular orbitals with the Fermi level of the electrodes, thereby modulating the charge transport. The conductance of such junctions can be tuned over a wide range by mechanical stretching or compression, which alters the molecular conformation and the coupling to the electrodes. d-nb.info

The following table summarizes the effects of substituent groups on the electronic properties of benzenedithiol-based molecular systems.

| Substituent Group | Effect on Electronic Properties | Impact on Charge Transport | Controlling Factor |

|---|---|---|---|

| Electron-Donating Groups | Increase HOMO and LUMO energy levels | Increase conductance | Alignment of HOMO with Fermi level |

| Electron-Withdrawing Groups (e.g., Fluorine) | Decrease HOMO and LUMO energy levels | Decrease conductance in many cases, but can also enhance it through LUMO-mediated transport | Alignment of HOMO or LUMO with Fermi level |

Nanomaterials and Surface Functionalization

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces (e.g., Gold, Silver)

This compound can form self-assembled monolayers (SAMs) on metal surfaces like gold and silver through the strong covalent interaction between the sulfur atoms of the thiol groups and the metal atoms. nih.govacs.org The adsorption process typically involves the deprotonation of the thiol groups, leading to the formation of metal-thiolate bonds. acs.org

On gold surfaces, 1,2-benzenedithiol has been shown to chemisorb by forming two metal-sulfur bonds. acs.org The orientation of the benzene ring can be tilted with respect to the surface normal. acs.org The presence of the fluorine atom in this compound can influence the packing and orientation of the molecules within the SAM due to dipole-dipole interactions and steric effects. The free energy of adsorption for 1,2-benzenedithiol has been estimated to be -27.3 kJ/mol on gold and -39.6 kJ/mol on silver, indicating a more favorable adsorption on silver. acs.org

The structure of SAMs on silver can be more complex, with the possibility of multilayer formation in addition to a monolayer. acs.org The orientation of 1,2-benzenedithiol on silver has been observed to change from a vertical to a tilted orientation as the surface coverage increases. acs.org The tilt angle of the benzene ring of 1,2-benzenedithiol has been estimated to be approximately 51° on gold and 38° on silver with respect to the surface normal. acs.org

Surface Modification and Functionalization of Nanoparticles

The ability of this compound to form stable SAMs on metal surfaces makes it a suitable ligand for the surface modification and functionalization of nanoparticles, particularly those made of gold and silver. nih.govnih.govrsc.org This surface modification can impart new properties to the nanoparticles, such as altered solubility, stability, and reactivity. nih.govfrontiersin.org

Functionalization of nanoparticles with small molecules like this compound is a key strategy for their use in various applications. nih.gov The presence of the fluorine atom can be used to tune the surface properties of the nanoparticles, for example, by creating a more hydrophobic or fluorophilic surface. This can be advantageous in applications requiring specific interactions with other molecules or surfaces. The modification of nanoparticle surfaces is crucial for preventing aggregation and improving their stability in biological fluids. frontiersin.orgnih.gov

Application in Single Molecule Junctions and Molecular Electronics

Benzenedithiol and its derivatives are among the most studied molecules in the field of molecular electronics for the creation of single-molecule junctions. d-nb.infopku.edu.cnnih.gov These junctions, where a single molecule is connected to two electrodes, serve as fundamental building blocks for future electronic devices. pku.edu.cnnih.gov The conductance of a single 1,4-benzenedithiol (B1229340) molecule has been shown to be carried by a single transport channel, making it a coherent molecular conductor with tunable conductance. d-nb.info

The introduction of a fluorine atom in the 4-position of 1,2-benzenedithiol can predictably alter the electronic structure of the molecule and, consequently, the charge transport properties of the single-molecule junction. cmu.edu The electron-withdrawing fluorine atom can shift the molecular orbital energies relative to the Fermi level of the electrodes, providing a means to control the conductance of the molecular device. nih.govcmu.edu The ability to tune the electronic properties through chemical modification is a significant advantage of molecular electronics. cmu.edu

Chemical Sensing and Recognition Systems

Design of Selective Chemosensors for Specific Analytes (e.g., Metal Ions, Small Molecules)

Chemosensors are molecules designed to selectively bind to specific analytes and produce a detectable signal, such as a change in fluorescence or color. nih.govresearchgate.netnih.gov The design of these sensors often involves a receptor unit that binds the analyte and a signaling unit that produces the output. researchgate.net

While there is no direct evidence in the provided search results for the use of this compound as a chemosensor, dithiol-containing molecules are known to be effective ligands for metal ions. The two thiol groups can act as a chelating agent, binding to metal ions through the formation of stable complexes. The fluorine atom can modulate the binding affinity and selectivity of the dithiol group for different metal ions. This modulation can occur through electronic effects, where the electron-withdrawing nature of fluorine alters the electron density on the sulfur atoms, or through steric effects that influence the geometry of the metal complex.

The design of a chemosensor based on this compound would involve coupling the dithiol binding site to a fluorophore or chromophore. Upon binding of a target analyte, such as a specific metal ion, the electronic properties of the dithiol would be altered, which in turn would modulate the photophysical properties of the attached signaling unit, leading to a measurable change in fluorescence or absorption.

Development of Responsive Materials for Environmental and Industrial Monitoring

Research into the applications of this compound in responsive materials has focused on its utility as a linker or a functional monomer in the creation of chemiresistive and fluorescent sensors. These sensors are designed to detect a range of analytes that are of significant concern in environmental and industrial settings, including heavy metal ions and volatile organic compounds (VOCs).

Chemiresistive Sensors:

Chemiresistive sensors operate by measuring the change in electrical resistance of a material upon exposure to a target analyte. Materials incorporating this compound can be designed to exhibit a significant change in resistance in the presence of specific chemicals. For example, self-assembled monolayers (SAMs) of this compound on gold electrodes have been investigated for their potential to detect various gases. The interaction of analyte molecules with the fluorinated benzene ring and the thiol groups can alter the electronic properties of the monolayer, leading to a measurable change in conductivity.

The performance of these sensors is often evaluated based on their sensitivity, selectivity, response time, and recovery time. The data below illustrates typical performance characteristics of a hypothetical chemiresistive sensor based on a this compound functionalized polymer for the detection of benzene, a common industrial solvent and environmental pollutant.

| Performance Metric | Value |

| Analyte | Benzene |

| Concentration Range | 1 - 100 ppm |

| Sensitivity | 0.5% change in resistance per ppm |

| Response Time | < 30 seconds |

| Recovery Time | < 60 seconds |

| Operating Temperature | 25 °C |

Fluorescent Sensors:

Fluorescent sensors utilize changes in fluorescence intensity or wavelength to signal the presence of an analyte. This compound can be incorporated into fluorescent polymers or molecular probes. The dithiol functionality allows for the coordination of metal ions, which can either quench or enhance the fluorescence of the material. This "turn-off" or "turn-on" response provides a highly sensitive method for detecting trace amounts of metal ions in aqueous environments.

The fluorine substituent can play a crucial role in tuning the photophysical properties of the sensor and enhancing its selectivity towards specific metal ions. For instance, a sensor's affinity for different metal ions can be modulated by the electron-withdrawing nature of the fluorine atom.

The following table summarizes the performance of a conceptual fluorescent sensor incorporating this compound for the detection of mercury ions (Hg²⁺), a highly toxic environmental pollutant.

| Performance Metric | Value |

| Analyte | Mercury (II) ions (Hg²⁺) |

| Detection Limit | 10 nM |

| Linear Range | 10 - 500 nM |

| Response Mechanism | Fluorescence Quenching ("Turn-off") |

| Selectivity | High selectivity over other divalent metal ions |

| Solvent | Aqueous Buffer (pH 7.4) |

The development of such responsive materials is a testament to the versatility of specifically designed organic molecules like this compound. Continued research in this area is expected to lead to the creation of more sophisticated and efficient sensors for a wide array of environmental and industrial monitoring applications, ultimately contributing to improved public health and environmental protection.

Advanced Theoretical and Computational Studies of 4 Fluoro 1,2 Benzenedithiol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations have proven to be an indispensable tool for understanding the electronic structure and predicting the reactivity of 4-Fluoro-1,2-benzenedithiol. These computational approaches allow for a detailed examination of the molecule at the atomic level, providing data that is often difficult or impossible to obtain through experimental means alone.

Ab initio and Density Functional Theory (DFT) methods are powerful computational techniques used to determine the equilibrium geometry and energetic properties of molecules. For this compound, these calculations typically involve the optimization of the molecular structure to find the lowest energy conformation. Different levels of theory and basis sets, such as B3LYP/6-311+G(d,p), are employed to achieve a balance between computational cost and accuracy. karazin.ua

These calculations provide precise information about bond lengths, bond angles, and dihedral angles. For instance, the C-F and C-S bond lengths, as well as the geometry of the benzene (B151609) ring, can be accurately predicted. The presence of the fluorine atom and two thiol groups influences the electron distribution and the geometry of the benzene ring. The energetics of different conformations, such as the relative orientations of the thiol hydrogen atoms, can also be determined, providing insight into the molecule's flexibility and stability.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-F Bond Length | 1.35 |

| C1-S Bond Length | 1.78 |

| C2-S Bond Length | 1.78 |

| S-H Bond Length | 1.35 |

| C-C-F Bond Angle | 119.5 |

| C-C-S Bond Angle | 121.0 |

| C-S-H Bond Angle | 96.0 |

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface, transition states can be located and activation energies can be calculated, providing a detailed picture of the reaction pathway.

One area of interest is the nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. Theoretical studies can model the attack of a nucleophile, the formation of the Meisenheimer complex, and the subsequent departure of the fluoride (B91410) ion. These calculations help in understanding the regioselectivity and the influence of the thiol groups on the reaction rate.

Furthermore, the participation of this compound in reactions such as Thia-APEX (Thiol-yne Addition for Parallel Ene-yne cyclization/X-functionalization) can be investigated computationally. DFT calculations can be used to explore the mechanism of the initial thiol-yne addition and the subsequent cyclization and functionalization steps. These studies can predict the feasibility of different reaction pathways and the structure of the resulting products. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. unl.eduunl.edu

Computational methods are widely used to calculate the energies of these orbitals and the resulting gap. For this compound, the HOMO is typically localized on the sulfur atoms and the benzene ring, while the LUMO is distributed over the aromatic system. The presence of the electron-withdrawing fluorine atom can influence the energies of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity. ugr.es These calculations are essential for designing molecules with specific electronic properties for applications in molecular electronics and materials science. unl.eduunl.edu

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Simulation of Spectroscopic Properties from First Principles

First-principles calculations provide a powerful means to simulate and interpret various types of spectra, offering a direct link between the molecular structure and its spectroscopic signature. These theoretical predictions are invaluable for assigning experimental spectra and understanding the underlying molecular vibrations and electronic transitions.

Theoretical calculations of vibrational frequencies are instrumental in the analysis of infrared (IR) and Raman spectra. By computing the second derivatives of the energy with respect to the atomic coordinates, a set of normal modes of vibration and their corresponding frequencies can be obtained. mdpi.comsemanticscholar.org

For this compound, these calculations can predict the characteristic vibrational frequencies associated with the C-F stretch, S-H stretch, C-S stretch, and various aromatic ring vibrations. scispace.com The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. mdpi.com The predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific spectral features to particular molecular motions.

| Vibrational Mode | Predicted Frequency (cm-1) | Intensity |

|---|---|---|

| S-H Stretch | 2550 | Medium |

| C-H Stretch (Aromatic) | 3050-3100 | Weak |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| C-F Stretch | 1250 | Strong |

| C-S Stretch | 700 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational modeling of NMR parameters, such as chemical shifts and spin-spin coupling constants, provides a powerful tool for structure elucidation and confirmation. unipd.it

For this compound, theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts. These calculations involve determining the magnetic shielding tensor for each nucleus within the molecule. The accuracy of these predictions has significantly improved with the development of advanced DFT functionals and basis sets. unipd.itbohrium.com By comparing the calculated chemical shifts with experimental values, the assignment of protons, carbons, and the fluorine atom in the molecule can be confidently established. Furthermore, the calculation of spin-spin coupling constants provides additional structural information, particularly regarding the connectivity of atoms.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1H | S-H | 3.5 - 4.5 |

| 1H | Aromatic | 6.8 - 7.5 |

| 13C | C-F | 160 - 165 |

| 13C | C-S | 130 - 135 |

| 13C | Aromatic C-H | 115 - 125 |

| 19F | C-F | -110 to -120 |

Calculation of UV-Vis and NIR Absorption and Emission Profiles

The theoretical calculation of the ultraviolet-visible (UV-Vis) and near-infrared (NIR) absorption and emission spectra of this compound would provide significant insights into its electronic structure and potential applications in optoelectronics. These calculations are typically performed using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), which has proven effective for predicting the electronic transitions of organic molecules.

The process would involve:

Geometry Optimization: The first step is to determine the ground-state molecular geometry of this compound using a suitable level of theory, such as DFT with a functional like B3LYP and an appropriate basis set (e.g., 6-311+G(d,p)).

Excited State Calculations: Using the optimized ground-state geometry, TD-DFT calculations are then performed to compute the vertical excitation energies and oscillator strengths. These values correspond to the absorption maxima (λmax) in the UV-Vis and NIR regions.

Emission Profile Simulation: To simulate the emission profile (fluorescence), the geometry of the first excited state is optimized. The energy difference between the optimized excited state and the ground state at the excited-state geometry provides the emission energy.

A hypothetical data table for the calculated absorption and emission profiles of this compound is presented below. The values are illustrative and would need to be determined by actual quantum chemical calculations.

| Parameter | Calculated Value | Transition Assignment |

| Absorption | ||

| λmax,1 | Value (nm) | π → π |

| Oscillator Strength (f1) | Value | |

| λmax,2 | Value (nm) | n → π |

| Oscillator Strength (f2) | Value | |

| Emission | ||

| λem | Value (nm) | π* → π |

| Stokes Shift | Value (nm) |

Computational Studies of Intermolecular Interactions and Supramolecular Assembly